Arecoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Pharmacological effects:

Arecoline is a naturally occurring alkaloid found in various plants, most notably the areca nut (). It has been studied for its diverse pharmacological effects, primarily due to its ability to interact with two key neurotransmitter systems:

- Muscarinic acetylcholine receptors: Arecoline acts as a cholinergic agonist, mimicking the effects of the neurotransmitter acetylcholine by stimulating muscarinic receptors in various organs, including the central nervous system, smooth muscles, and glands ().

- Nicotinic acetylcholine receptors: To a lesser extent, arecoline can also activate nicotinic acetylcholine receptors, influencing muscle function and neurotransmission in specific brain regions ().

Potential therapeutic applications:

Despite its potential risks, arecoline has been explored for its potential therapeutic applications in various conditions:

- Alzheimer's disease: Early research suggested that arecoline could improve cognitive function in Alzheimer's disease patients by stimulating the cholinergic system. However, further clinical trials failed to demonstrate significant benefits, and arecoline is not currently used for this purpose due to safety concerns ().

- Gastrointestinal disorders: Arecoline's ability to stimulate muscle contractions has been investigated for treating conditions like gastric atony and postoperative ileus, where delayed stomach and intestinal emptying occur. However, its use is limited due to side effects and the availability of safer alternatives ().

Safety concerns and limitations:

Research on arecoline highlights several safety concerns and limitations:

- Cytotoxic and genotoxic effects: Studies have shown that arecoline can damage and potentially cause mutations in cells, raising concerns about its potential carcinogenicity, particularly with chronic exposure ().

- Addiction potential: Due to its effects on the dopamine reward system, similar to those of nicotine, some research suggests that chronic arecoline use might lead to dependence and addiction in susceptible individuals ().

- Adverse effects: Administration of arecoline can trigger various side effects, including nausea, vomiting, sweating, and increased heart rate, limiting its therapeutic applications ().

Arecoline is a psychoactive alkaloid primarily derived from the areca nut (Areca catechu), which is the fruit of the areca palm. It is classified as a mild parasympathomimetic stimulant and acts as an agonist at both muscarinic and nicotinic acetylcholine receptors, particularly influencing the M4 muscarinic receptor subtype . Arecoline is characterized by its chemical formula and has a molecular weight of approximately 155.19 g/mol . The compound is soluble in water, alcohol, and ether, and forms crystalline salts with acids, such as arecoline hydrochloride and arecoline hydrobromide .

Arecoline's primary mechanism of action involves its interaction with muscarinic acetylcholine receptors in the nervous system. It acts as a partial agonist, mimicking some effects of acetylcholine. This stimulation of muscarinic receptors leads to increased activity in the parasympathetic nervous system, resulting in various physiological effects such as increased salivation, constriction of pupils, and stimulation of the gastrointestinal tract [].

Arecoline is considered toxic at high doses and can cause nausea, vomiting, diarrhea, sweating, and tremors []. Chronic use of betel nut, which contains Arecoline, has been linked to oral cancers and other health problems []. Due to its psychoactive properties, Arecoline may also be abused for its stimulant effects.

Data:

The synthesis of arecoline can be accomplished through various methods:

- Fischer Esterification: Involves reacting nicotinic acid with methyl iodide to produce methyl nicotinate, followed by further alkylation and reduction steps .

- Mannich Reaction: A double Mannich reaction using methylamine, acetaldehyde, and formaldehyde can yield intermediates that undergo further transformations to arrive at arecoline .

- Modern Synthetic Approaches: Contemporary methods often utilize nicotinic acid methyl ester along with other reagents for efficient synthesis .

Arecoline has several applications:

- Pharmacological Use: Employed as a ganglionic stimulant and in veterinary medicine as a vermifuge .

- Cultural Practices: Commonly chewed in combination with betel leaves for recreational purposes across South Asia and the Pacific Islands .

- Research: Investigated for its potential neuropharmacological effects and its role in addiction similar to nicotine .

Research indicates that arecoline interacts with various receptors in the body, notably muscarinic acetylcholine receptors. It has been shown to elicit significant responses in fibroblast cultures and may influence gene expression related to histone modification in exposed cells . Arecoline's interactions extend to its metabolites; for instance, arecoline N-oxide has been noted for its stronger biological activity compared to arecoline itself .

Arecoline shares structural similarities with several other alkaloids. Here is a comparison highlighting its uniqueness:

| Compound | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Nicotine | Pyridine ring | Stimulant at nicotinic receptors | Stronger addiction potential |

| Arecaidine | Related structure | GABA reuptake inhibitor | Forms from hydrolysis of arecoline |

| Guvacoline | Similar nitrogen base | Modulates neurotransmitter systems | Less studied; potential anxiolytic effects |

| Arecolidine | Structural variant | Central nervous system effects | Less potent than arecoline |

| Dichroine | Related alkaloid | Psychoactive properties | Different receptor affinity |

Arecoline stands out due to its dual action on both muscarinic and nicotinic receptors, differentiating it from compounds like nicotine that primarily target nicotinic receptors alone. Its unique synthesis pathways also contribute to its distinct chemical profile within the class of psychoactive alkaloids.

Structural Characterization and Molecular Configuration

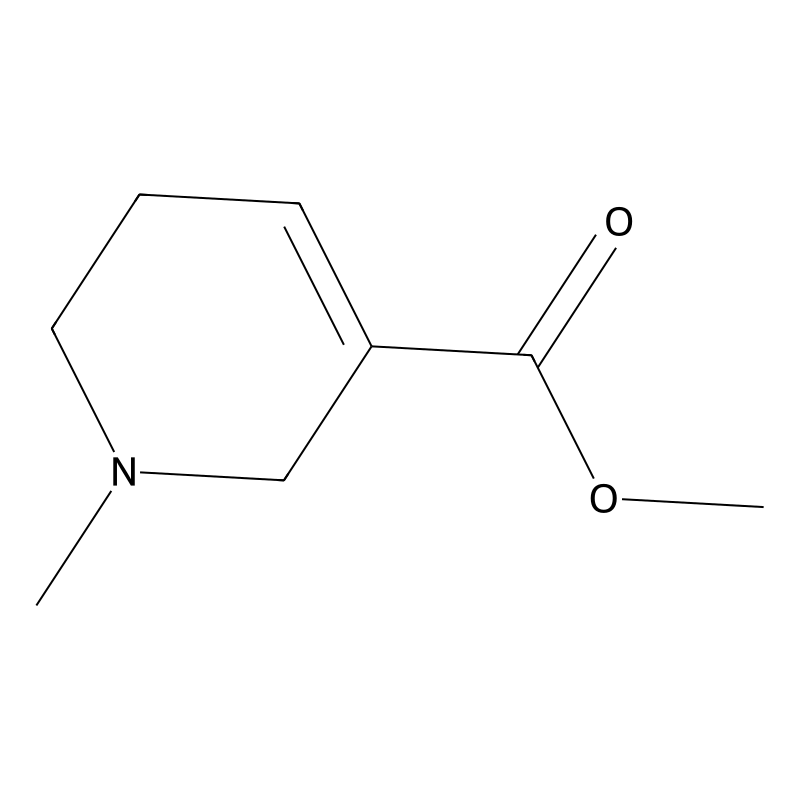

Arecoline exhibits a distinctive chemical structure characterized by its tetrahydropyridine core framework, which fundamentally distinguishes it from other naturally occurring alkaloids. The compound possesses the molecular formula C₈H₁₃NO₂ with a molecular weight of 155.19 g/mol, featuring a reduced pyridine nucleus that serves as the foundational scaffold for its biological activity. The IUPAC nomenclature designates arecoline as methyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate, reflecting its ester functionality and N-methylated pyridine ring system. The structural configuration includes a methyl ester group at the 3-position of the pyridine ring and an N-methyl substituent, both of which are crucial for its receptor binding affinity and pharmacokinetic properties.

The three-dimensional molecular architecture of arecoline demonstrates significant conformational flexibility due to the partially saturated pyridine ring system. The compound exists primarily in a chair-like conformation with the methyl ester group positioned equatorially to minimize steric hindrance. X-ray crystallographic studies of arecoline derivatives have revealed that the nitrogen atom adopts a pyramidal geometry with the lone pair oriented away from the ester carbonyl, contributing to the molecule's basic character. The spatial arrangement of functional groups within arecoline directly influences its interaction with biological targets, particularly muscarinic and nicotinic acetylcholine receptors where it demonstrates partial agonist activity.

Biosynthetic Pathways in Areca catechu

The biosynthesis of arecoline in Areca catechu follows a sophisticated enzymatic pathway that originates from nicotinic acid as the primary precursor molecule. The biosynthetic sequence initiates with the conversion of L-tryptophan through an oxidative cleavage reaction of the indole ring system, generating N-formyl kynurenine as an intermediate metabolite. Subsequently, deformylation occurs to produce L-kynurenine, which undergoes ring hydroxylation to yield 3-hydroxy kynurenine, followed by conversion to 3-hydroxy anthranilic acid through enzymatic modification. The critical step involves ring closure through oxidative processes that result in the formation of nicotinic acid from 3-hydroxyanthranilic acid.

The transformation of nicotinic acid to arecoline involves three essential biochemical modifications: esterification of the carboxyl group with methanol, N-methylation of the pyridine nitrogen, and partial reduction of the pyridine ring to generate the tetrahydropyridine structure. The esterification reaction appears to be catalyzed by specific methyltransferases that utilize S-adenosyl methionine as the methyl donor, while the N-methylation process involves similar enzymatic machinery. The partial reduction of the pyridine ring represents the final biosynthetic step, converting the aromatic system to the characteristic tetrahydropyridine configuration found in mature arecoline molecules.

| Biosynthetic Step | Substrate | Product | Enzyme Class |

|---|---|---|---|

| Initial Conversion | L-Tryptophan | N-Formyl Kynurenine | Tryptophan 2,3-dioxygenase |

| Deformylation | N-Formyl Kynurenine | L-Kynurenine | Kynurenine formamidase |

| Ring Hydroxylation | L-Kynurenine | 3-Hydroxy Kynurenine | Kynurenine 3-monooxygenase |

| Ring Closure | 3-Hydroxy Anthranilic Acid | Nicotinic Acid | Quinolinate synthase |

| Esterification | Nicotinic Acid | Methyl Nicotinate | Methyltransferase |

| N-Methylation | Methyl Nicotinate | N-Methyl Derivative | N-Methyltransferase |

| Ring Reduction | N-Methyl Derivative | Arecoline | Reductase |

Solubility, Stability, and Volatility Profiles

Arecoline demonstrates exceptional solubility characteristics that significantly influence its bioavailability and pharmacokinetic behavior. The compound exhibits complete miscibility with water, ethanol, and diethyl ether, while also showing substantial solubility in chloroform and other organic solvents. This amphiphilic behavior results from the presence of both hydrophilic (ester carbonyl and nitrogen) and hydrophobic (aliphatic carbons) structural elements within the molecule. The aqueous solubility of arecoline enables rapid absorption through biological membranes, contributing to its high oral bioavailability of approximately 85%.

The stability profile of arecoline reveals significant pH dependence due to its basic character, with a pKa value of 6.84 at 25°C. Under acidic conditions, arecoline exists predominantly in its protonated form, enhancing water solubility but potentially affecting chemical stability. The compound demonstrates remarkable thermal stability with a boiling point of 209°C at atmospheric pressure, though it exhibits volatility with steam, facilitating extraction processes. The density of arecoline at 20°C is reported as 1.0495 g/cm³, with a refractive index of 1.4302 (nD20), indicating moderate molecular density and polarizability.

Spectroscopic Identification Methods (NMR, MS, IR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural identification of arecoline through characteristic signal patterns that reflect its unique molecular framework. Proton NMR analysis reveals distinctive signals corresponding to the methyl ester group at approximately 3.7-3.9 ppm, the N-methyl group at 2.9 ppm, and the vinyl proton of the tetrahydropyridine ring system at 7.0-7.1 ppm. The methylene protons of the saturated portion of the ring appear as complex multipets between 2.6-2.9 ppm, providing detailed information about the conformational dynamics of the molecule. Carbon-13 NMR spectroscopy further confirms the structural assignment with characteristic signals for the carbonyl carbon at approximately 165 ppm and the alkene carbon at 140 ppm.

Mass spectrometric analysis of arecoline demonstrates a molecular ion peak at m/z 155 corresponding to the intact molecular structure, with characteristic fragmentation patterns that facilitate unambiguous identification. The primary fragmentation involves loss of the methyl ester group (59 mass units) to generate a fragment at m/z 96, followed by additional fragmentation of the tetrahydropyridine ring system. LC-MS/MS analysis reveals that arecoline elutes at approximately 4.9 minutes under standard chromatographic conditions, with precursor ion transitions facilitating selective detection and quantification.

Infrared spectroscopy provides complementary structural information through characteristic absorption bands that identify functional groups within the arecoline molecule. The carbonyl stretch of the ester group appears as a strong absorption at 1716 cm⁻¹, while the C=C stretch of the tetrahydropyridine ring produces a signal at 1658 cm⁻¹. Additional characteristic absorptions include C-N stretching at 1106 cm⁻¹, C-O stretching at 1275 cm⁻¹, and methyl group vibrations at 1434 cm⁻¹ and 1454 cm⁻¹. These spectroscopic signatures enable rapid identification and purity assessment of arecoline samples in both research and analytical applications.

Purity

Quantity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

0.35 (LogP)

Appearance

Melting Point

UNII

MeSH Pharmacological Classification

Vapor Pressure

Other CAS

Wikipedia

Use Classification

Dates

Arecoline induces heart injure via Fas/Fas ligand apoptotic pathway in heart of Sprague-Dawley rat

Wen-Yuan Lin, Bruce Chi-Kang Tsai, Cecilia Hsuan Day, Ping-Ling Chiu, Ray-Jade Chen, Michael Yu-Chih Chen, V Vijaya Padma, Hsiang-Ning Luk, Hsiang-Chen Lee, Chih-Yang HuangPMID: 33929070 DOI: 10.1002/tox.23153

Abstract

Habitual chewing of areca nut increases the risk of cardiovascular disease mortality, but less report demonstrate the toxic mechanism of areca nut on heart. To investigate toxicity of areca nut on cardiomyocytes, we induced the heart injury with arecoline to evaluate the acute damage of areca nut on heart. Different concentrations of are coline (lowdosage: 5 mg/kg/day and high dosage 50 mg/kg/day) were injected into Sprague-Dawley rat via intra-peritoneal method for 21 days to create negative effects of arecoline on cardiomyocyte. Themyocardial architecture of the rat heart was observed. The arecoline-induced apoptotic proteins were analysed via western blotting. The myocardialarchitecture of heart was injured with arecoline and TUNEL stain was also shown are coline-induced cardiac apoptosis. Arecoline promoted the protein expression of both Fas dependent snd mitochondrial dependent apoptosis. In summary, arecoline induces cardiac toxicity and apoptosis by inducing both death receptor and mitochondria-dependent apoptotic pathways on heart.Comment on "Genetic toxicology and toxicokinetics of arecoline and related areca nut compounds: an updated review"

Sachin C Sarode, Gargi S SarodePMID: 33738546 DOI: 10.1007/s00204-021-03027-x

Abstract

Reply to the commentary by Sarode and Sarode on "Genetic toxicology and toxicokinetics of arecoline and related areca nut compounds: an updated review"

Nuno G Oliveira, Daniela L Ramos, Ricardo Jorge Dinis-OliveiraPMID: 33846819 DOI: 10.1007/s00204-021-03039-7

Abstract

Evaluation of mucoadhesive dexamethasone sodium phosphate gel in the treatment of arecoline-induced oral submucous fibrosis in wister albino rats: A cross-sectional study

Vijaybhaskar C Desai, Sidramappa B Shirsand, Arati Malpani, Suresh HiremathPMID: 33433504 DOI: 10.4103/ijdr.IJDR_685_19

Abstract

The present work aimed to prepare an oral mucoadhesive gel of dexamethasone sodium phosphate to serve the purpose of treating oral submucous fibrosis by incorporating the drug in a polymeric matrix to facilitate the localisation of the drug at the absorption site, to prolong drug delivery and to provide patient convenience.The formulations F

, F

and F

were prepared using 2, 2.5 and 3% of carboxymethyl cellulose sodium, formulations F

, F

and F

were prepared using 2, 2.5 and 3% of hydroxypropyl methylcellulose, respectively, and formulations F

, F

and F

were prepared using equal mixtures of carboxymethyl cellulose sodium and hydroxypropyl methylcellulose in the concentrations of 1, 1.25 and 1.50%, respectively. The prepared formulations were subjected for screening of physicochemical parameters, viz, homogeneity, grittiness, viscosity studies, spreadability, extrudability, mucoadhesive strength, pH, drug content uniformity, in vitro drug diffusion, Fourier transform infrared spectroscopy spectral analysis and stability studies.

Among the nine formulations prepared, the formulation F

containing 1.25% carboxymethyl cellulose sodium, 1.25% hydroxypropyl methylcellulose having a mucoadhesive strength of 12.600 ± 0.01 g and drug release of 88.473 ± 0.457% was considered as the promising one and was further used for in vivo study.

Oral application of the gel for 4 months in arecoline-induced oral submucous fibrosis rats showed more than 80% reduction in fibrosis. The histopathological results supported these findings.

Arecoline N-oxide initiates oral carcinogenesis and arecoline N-oxide mercapturic acid attenuates the cancer risk

Srinivasan Nithiyanantham, Sankar Arumugam, Hui-Ting Hsu, Chia-Min Chung, Chi-Pin Lee, Ming-Hsui Tsai, Kun-Tu Yeh, Shun-Yuan Luo, Ying-Chin KoPMID: 33548289 DOI: 10.1016/j.lfs.2021.119156

Abstract

Arecoline N-oxide (ANO), an oxidative metabolite of the areca nut, is a predictable initiator in carcinogenesis. The mechanisms of arecoline metabolites in human cancer specimens is still limited. This present study aims to estimate the oral squamous cell carcinoma (OSCC) inductive activity between arecoline metabolites in human cancer specimens/OSCC cells. We have collected 22 pairs (tumor and non-tumor part) of patient's specimens and checked for clinical characteristics. The identification of arecoline and its metabolites levels by using LC-MS/MS. The NOD/SCID mice model was used to check the OSCC inductive activity. The tumor part of OSCC samples exhibited higher levels of arecoline and ANO. Besides, ANO treated mice accelerates the NOTCH1, IL-17a and IL-1β expressions compared to the control mice. ANO exhibited higher cytotoxicity, intracellular ROS levels and decline in antioxidant enzyme levels in OC-3 cells. The protein expression of NOTCH1 and proliferation marker levels are significantly lower in NOM treated cells. Overall, ANO induced initial stage carcinogenesis in the oral cavity via inflammation, ROS and depletion of antioxidant enzymes. Arecoline N-oxide mercapturic acid (NOM) attenuates the initiation of oral carcinogenesis.Targeting lncRNA H19/miR-29b/COL1A1 Axis Impedes Myofibroblast Activities of Precancerous Oral Submucous Fibrosis

Cheng-Chia Yu, Yi-Wen Liao, Pei-Ling Hsieh, Yu-Chao ChangPMID: 33672311 DOI: 10.3390/ijms22042216

Abstract

Oral submucous fibrosis (OSF) is known as a potentially malignant disorder, which may result from chemical irritation due to areca nuts (such as arecoline). Emerging evidence suggests that fibrogenesis and carcinogenesis are regulated by the interaction of long noncoding RNAs (lncRNAs) and microRNAs. Among these regulators, profibrotic lncRNAhas been found to be overexpressed in several fibrosis diseases. Here, we examined the expression of

in OSF specimens and its functional role in fibrotic buccal mucosal fibroblasts (fBMFs). Our results indicate that the aberrantly overexpressed

contributed to higher myofibroblast activities, such as collagen gel contractility and migration ability. We also demonstrated that

interacted with

-

, which suppressed the direct binding of

-

to the 3'-untranslated region of type I collagen (COL1A1). We showed that ectopic expression of

-

ameliorated various myofibroblast phenotypes and the expression of α-smooth muscle actin (α-SMA), COL1A1, and fibronectin (FN1) in fBMFs. In OSF tissues, we found that the expression of

-

was downregulated and there was a negative correlation between

-

and these fibrosis markers. Lastly, we demonstrate that arecoline stimulated the upregulation of

through the transforming growth factor (TGF)-β pathway. Altogether, this study suggests that increased TGF-β secretion following areca nut chewing may induce the upregulation of

, which serves as a natural sponge for

-

and impedes its antifibrotic effects.

Pharmaceutical Assessment Suggests Locomotion Hyperactivity in Zebrafish Triggered by Arecoline Might Be Associated with Multiple Muscarinic Acetylcholine Receptors Activation

Petrus Siregar, Gilbert Audira, Ling-Yi Feng, Jia-Hau Lee, Fiorency Santoso, Wen-Hao Yu, Yu-Heng Lai, Jih-Heng Li, Ying-Ting Lin, Jung-Ren Chen, Chung-Der HsiaoPMID: 33916832 DOI: 10.3390/toxins13040259

Abstract

Arecoline is one of the nicotinic acid-based alkaloids, which is found in the betel nut. In addition to its function as a muscarinic agonist, arecoline exhibits several adverse effects, such as inducing growth retardation and causing developmental defects in animal embryos, including zebrafish, chicken, and mice. In this study, we aimed to study the potential adverse effects of waterborne arecoline exposure on zebrafish larvae locomotor activity and investigate the possible mechanism of the arecoline effects in zebrafish behavior. The zebrafish behavior analysis, together with molecular docking and the antagonist co-exposure experiment using muscarinic acetylcholine receptor antagonists were conducted. Zebrafish larvae aged 96 h post-fertilization (hpf) were exposed to different concentrations (0.001, 0.01, 0.1, and 1 ppm) of arecoline for 30 min and 24 h, respectively, to find out the effect of arecoline in different time exposures. Locomotor activities were measured and quantified at 120 hpf. The results showed that arecoline caused zebrafish larvae locomotor hyperactivities, even at a very low concentration. For the mechanistic study, we conducted a structure-based molecular docking simulation and antagonist co-exposure experiment to explore the potential interactions between arecoline and eight subtypes, namely, M1a, M2a, M2b, M3a, M3b, M4a, M5a, and M5b, of zebrafish endogenous muscarinic acetylcholine receptors (mAChRs). Arecoline was predicted to show a strong binding affinity to most of the subtypes. We also discovered that the locomotion hyperactivity phenotypes triggered by arecoline could be rescued by co-incubating it with M1 to M4 mAChR antagonists. Taken together, by a pharmacological approach, we demonstrated that arecoline functions as a highly potent hyperactivity-stimulating compound in zebrafish that is mediated by multiple muscarinic acetylcholine receptors.Arecoline suppresses epithelial cell viability by upregulating tropomyosin-1 through the transforming growth factor-β/Smad pathway

Long Li, Liqun Gu, Zhigang Yao, Yuehong Wang, Zhangui Tang, Xiaoying WuPMID: 33332205 DOI: 10.1080/13880209.2020.1851729

Abstract

Oral submucous fibrosis (OSF) is a chronic and progressive disease. Arecoline, present in betel nuts, has been proposed as a vital aetiological factor. However, the underlying mechanism remains unclear.This research elucidates the expression of tropomyosin-1 (TPM1) and its regulation mechanism in HaCaT cells treated with arecoline.

HaCaT cells were assigned into three groups: (1) Control; (2) Treated with arecoline (0.16 mM) for 48 h (3) Treated with arecoline (0.16 mM) and transfected with small interfering RNA (siRNA) for TPM1 (50 nM) for 48 h. CCK8, cell cycle, and apoptosis phenotypic analyses were performed. PCR and western blot analyses were performed to detect the expression level of TPM1 and examine the related signalling pathway.

The IC

of arecoline was approximately 50 μg/mL (0.21 mM). The arecoline dose (0.16 mM) and time (48 h) markedly increased TPM1 expression at the mRNA and protein levels in HaCaT cells. Arecoline suppressed the cell growth, caused cell cycle arrest at the G1 phase, and induced cell apoptosis in HaCaT cells. siRNA-mediated knockdown of TPM1 attenuated the effect of arecoline on cell proliferation, apoptosis, and cell cycle arrest at the G1 phase. Furthermore, blocking of the transforming growth factor (TGF)-β receptor using SB431542 significantly suppressed TPM1 expression in the cells treated with arecoline.

Arecoline suppresses HaCaT cell viability by upregulating TPM1 through the TGF-β/Smad signalling pathway. This research provides a scientific basis for further study of arecoline and TPM1 in OSF and can be generalised to broader pharmacological studies. TPM1 may be a promising molecular target for treating OSF.

Arecoline induces epithelial-mesenchymal transformation and promotes metastasis of oral cancer by SAA1 expression

Hui Ren, Guoqin He, Zhiyuan Lu, Qianting He, Shuai Li, Zhexun Huang, Zheng Chen, Congyuan Cao, Anxun WangPMID: 33626219 DOI: 10.1111/cas.14866

Abstract

Arecoline, the main alkaloid of areca nut, is well known for its role in inducing submucosal fibrosis and oral squamous cell carcinoma (OSCC), however the mechanism remains unclear. The aim of this study was to establish an arecoline-induced epithelial-mesenchymal transformation (EMT) model of OSCC cells and to investigate the underlying mechanisms. CAL33 and UM2 cells were induced with arecoline to establish an EMT cell model and perform RNA-sequence screening. Luminex multiplex cytokine assays, western blot, and RT-qPCR were used to investigate the EMT mechanism. Arecoline at a concentration of 160 μg/ml was used to induce EMT in OSCC cells, which was confirmed using morphological analysis, transwell assays, and EMT marker detection. RNA-sequence screening and Luminex multiplex cytokine assays showed that many inflammatory cytokines (such as serum amyloid A1 [SAA1], interleukin [IL]-6, IL-36G, chemokine [CCL]2, and CCL20) were significantly altered during arecoline-induced EMT. Of these cytokines, SAA1 was the most highly upregulated. SAA1 overexpression induced EMT and promoted the migration and invasion of CAL33 cells, while SAA1 knockdown attenuated arecoline-induced EMT. Moreover, arecoline enhanced cervical lymph node metastasis in an orthotopic xenograft model of the tongue established using BALB/c nude mice. Our findings revealed that arecoline induced EMT and enhanced the metastatic capability of OSCC by the regulation of inflammatory cytokine secretion, especially that of SAA1. Our study provides a basis for understanding the mechanism of OSCC metastasis and suggests possible therapeutic targets to prevent the occurrence and development of OSCC associated with areca nut chewing.Peroxiredoxin 2 is highly expressed in human oral squamous cell carcinoma cells and is upregulated by human papillomavirus oncoproteins and arecoline, promoting proliferation

Jureeporn Chuerduangphui, Tipaya Ekalaksananan, Chukkris Heawchaiyaphum, Patravoot Vatanasapt, Chamsai PientongPMID: 33332365 DOI: 10.1371/journal.pone.0242465